

Cyclohexanecarboxamide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexanecarboxamide**

Cat. No.: **B073365**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of **cyclohexanecarboxamide** in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for these procedures.

Core Technical Data

Cyclohexanecarboxamide (C₇H₁₃NO, CAS No. 1122-56-1) is a white crystalline solid at room temperature. Its structure, featuring a nonpolar cyclohexane ring and a polar amide group, results in varied solubility across different media. The amide group's capacity for hydrogen bonding suggests some degree of solubility in polar solvents.[\[1\]](#)

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **cyclohexanecarboxamide**. It is important to note that literature values can vary, with some sources describing the compound as "sparingly soluble"[\[2\]](#) or "generally soluble"[\[1\]](#) in water, while others classify it as "insoluble," a term often used for substances with solubilities below 1 mg/mL.[\[3\]](#)

Solvent	Chemical Formula	Type	Solubility (at 25°C unless otherwise noted)	Notes
Water	H ₂ O	Polar Protic	Sparingly soluble / Insoluble (< 1 mg/mL)	Predicted logS = -1.4
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	42 mg/mL	[3][4]
Ethanol	C ₂ H ₅ OH	Polar Protic	42 mg/mL	[3][4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical in pharmaceutical research and development. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[5]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

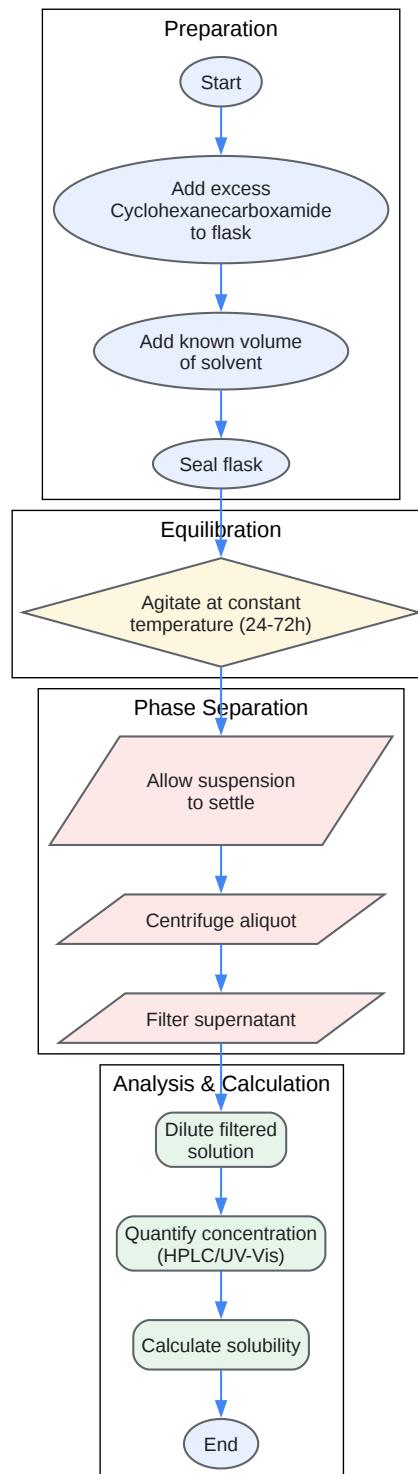
- **Cyclohexanecarboxamide**
- Solvent of interest (e.g., water, ethanol)
- Volumetric flasks
- Scintillation vials or stoppered flasks
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Centrifuge

- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Analytical balance

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **cyclohexanecarboxamide** to a vial or flask. The excess solid is crucial to ensure saturation.
 - Add a known volume of the solvent to the flask.
 - Seal the flask to prevent solvent evaporation.
- Equilibration:
 - Place the flask in a temperature-controlled shaker or on a stirrer. For many compounds, equilibration can be achieved within 24 to 72 hours.
 - The temperature should be precisely controlled, as solubility is temperature-dependent.
- Phase Separation:
 - After equilibration, allow the suspension to settle.
 - To separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed.
 - Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
- Analysis:
 - Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of **cyclohexanecarboxamide** in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve of known standards.
- Calculation:
 - Calculate the solubility by multiplying the measured concentration by the dilution factor.


Potentiometric Titration for Ionizable Compounds

For ionizable compounds, potentiometric titration can be a rapid method to determine solubility. [6][7][8] While **cyclohexanecarboxamide** is a very weak base, this method is more suitable for compounds with more pronounced acidic or basic properties. The principle involves titrating a suspension of the compound to determine the amount of dissolved substance at different pH values.

Experimental and Logical Workflows

The following diagram illustrates the workflow for determining the solubility of **cyclohexanecarboxamide** using the shake-flask method.

Workflow for Shake-Flask Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

This guide provides a foundational understanding of **cyclohexanecarboxamide**'s solubility characteristics and the methodologies for its determination. For specific applications, it is recommended to perform solubility studies under the exact conditions of the intended use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. analysis potentiometric titration: Topics by Science.gov [science.gov]
- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- To cite this document: BenchChem. [Cyclohexanecarboxamide Solubility: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073365#cyclohexanecarboxamide-solubility-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com